molecular formula C18H21N5O2 B11265349 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-propylacetamide

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-propylacetamide

Cat. No.: B11265349
M. Wt: 339.4 g/mol
InChI Key: LDRCKOUAYLQMPD-UHFFFAOYSA-N
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Description

2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-PROPYLACETAMIDE is a complex organic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-PROPYLACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, acylating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-PROPYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce new functional groups, potentially leading to a variety of derivatives with different properties .

Scientific Research Applications

2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-PROPYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of cellular signaling pathways.

    Medicine: Explored as a candidate for drug development, targeting diseases such as cancer or neurological disorders.

Mechanism of Action

The mechanism of action of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-PROPYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-PROPYLACETAMIDE is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its potential as a drug candidate and its versatility in chemical reactions make it a valuable compound for further research .

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-propylacetamide

InChI

InChI=1S/C18H21N5O2/c1-3-9-19-17(24)11-22-18(25)16-10-15(21-23(16)12-20-22)14-7-5-13(4-2)6-8-14/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,19,24)

InChI Key

LDRCKOUAYLQMPD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=C(C=C3)CC

Origin of Product

United States

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